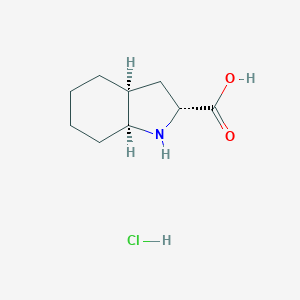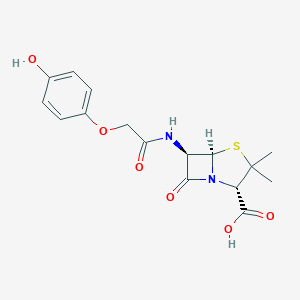
4-Hydroxypenicillin V
Overview
Description
Synthesis Analysis
4-Hydroxypenicillin V (para-hydroxypenicillin V or p-OH penicillin V) synthesis is a crucial step in the production of penicillin antibiotics. Penicillin antibiotics are derived from fermentation-derived penicillins, where the key step in penicillin biosynthesis involves isopenicillin N synthase (IPNS). This enzyme mediates the creation of both the β-lactam and thiazolidine rings of the penicillin nucleus, using a unique enzymatic step that has no chemical precedent. IPNS catalyzes the transfer of four hydrogen atoms from its tripeptide substrate to dioxygen, forming the complete bicyclic nucleus of the penicillins in a single reaction (Roach et al., 1995).
Molecular Structure Analysis
The molecular structure of penicillins, including 4-Hydroxypenicillin V, features a unique β-lactam ring that is essential for their antibiotic activity. A study on the potassium salt of phenoxymethylpenicillin (potassium penicillin V) revealed an unusual low-symmetry structure with four molecules in the asymmetric unit, highlighting the complexity of penicillin structures (Fattah et al., 1993).
Chemical Reactions and Properties
The enzymatic synthesis of penicillin V (phenoxymethyl penicillin) involves the presence of phenoxyacetic acid (POAc) as a side-chain precursor. The formation of para-hydroxypenicillin V is noted as an undesirable byproduct due to the para-hydroxylation of POAc. Studies have explored methods to inhibit the formation of p-OH penicillin V, highlighting the intricate balance of chemical reactions involved in penicillin biosynthesis (Chang et al., 1991).
Physical Properties Analysis
The structural complexity of penicillin V, including its hydroxylated forms, significantly influences its physical properties. The study by Fattah et al. (1993) on the potassium salt of phenoxymethylpenicillin underscores the importance of understanding the crystallographic and molecular dynamics for optimizing penicillin synthesis and its applications (Fattah et al., 1993).
Chemical Properties Analysis
The chemical properties of 4-Hydroxypenicillin V, as with other penicillins, are defined by the core structure of the β-lactam and thiazolidine rings. The enzymatic mechanisms involving IPNS and subsequent reactions highlight the chemical reactivity essential for the biological activity of penicillins. The role of specific enzymes, such as penicillin acylase, in synthesizing and modifying penicillins further demonstrates the chemical versatility of these compounds (Cole, 1969).
Scientific Research Applications
Spectrophotometric Analysis : A study developed a spectrophotometric method for determining p-hydroxyphenoxymethylpenicillin in samples of phenoxymethylpenicillin. This method offered advantages like short analysis time and low costs (Kovács-Hadady, Kiss, Kiss, & Barna-Katona, 1988).
Fermentation Processes : Research on penicillin V fermentations showed that the wild-type strain of Penicillium chrysogenum produced para-hydroxypenicillin V as a byproduct. Methods to reduce this byproduct were explored, as it's not desirable in the production of penicillin V (Chang, McGrory, Elander, & Hook, 1991).
Metabolic Impact Studies : A study evaluated the effects of penicillin V on the host's metabolic phenotype using LC/MS- and NMR-based metabolic profiling. It found that penicillin V administration in rats led to changes in urinary metabolites, suggesting an impact on gut microflora and host metabolism (Sun et al., 2013).
Enzyme Activity Monitoring : Researchers developed a spectrophotometric method to measure the level of hydroxylated by-products in penicillin V fermentations. This method helps in screening mutant Penicillium chrysogenum strains for strain improvement programs (Palotás, Szászhegyessy, & Horváth, 1989).
Antibacterial Activity Studies : A study synthesized 3-heteroaryl azo 4-hydroxy coumarin derivatives and evaluated their antibacterial activities against various bacterial strains. The results showed these compounds exhibit significant antibacterial potential (Sahoo, Mekap, & Kumar, 2015).
Production of 6-Aminopenicillanic Acid : Penicillin V acylase, used in the production of 6-aminopenicillanic acid, is produced by various microorganisms. Research has focused on enhancing the productivity and stability of this enzyme for efficient antibiotic production (Shewale Jg & Sudhakaran, 1997).
Industrial Monitoring in Fermentations : A study used an enzyme thermistor for on-line monitoring of penicillin V in bioreactors. This technique allowed for accurate tracking of penicillin production during fermentation processes (Rank, Gram, & Danielsson, 1993).
Recycling in Penicillin Production : Research explored methods to recycle the phenoxyacetate precursor in penicillin V production. It examined the selective removal of contaminants from recycle streams using tyrosinase enzyme and chitosan adsorption (Payne & Sun, 1994).
Safety And Hazards
In case of exposure, it is recommended to flush the eyes with water or normal saline solution for 20 to 30 minutes while simultaneously calling a hospital or poison control center . If skin contact occurs, immediately flood affected skin with water while removing and isolating all contaminated clothing . If inhaled, immediately leave the contaminated area and take deep breaths of fresh air . If ingested, do not induce vomiting .
Future Directions
With the rise in antimicrobial resistance and its threat to human health, there is a need to optimize the use of narrow-spectrum, front-line antimicrobials to prolong their efficacy, reduce collateral impact, and safeguard broader-spectrum agents . This has been reflected by the World Health Organization’s Access, Watch, and Reserve (AwARe) index, which classifies penicillin-V within its Access group . Being designated as an Access antibiotic emphasizes that penicillin-V is a core antibiotic that must be consistently available globally at an appropriate quality, dose, duration, formulation, and price .
properties
IUPAC Name |
(2S,5R,6R)-6-[[2-(4-hydroxyphenoxy)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-16(2)12(15(22)23)18-13(21)11(14(18)25-16)17-10(20)7-24-9-5-3-8(19)4-6-9/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23)/t11-,12+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLWRYXQESUXNE-MBNYWOFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=C(C=C3)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=C(C=C3)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S | |
| Record name | P-HYDROXYPENICILLIN V | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20508 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074876 | |
| Record name | 4-Hydroxypenicillin V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxypenicillin V | |
CAS RN |
20880-67-5 | |
| Record name | P-HYDROXYPENICILLIN V | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20508 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Hydroxypenicillin V | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020880675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxypenicillin V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYPENICILLIN V | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNU3C726JH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



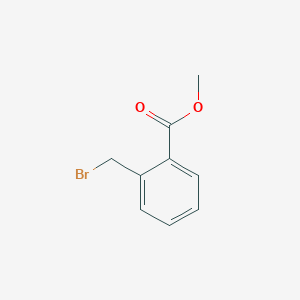


![(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate](/img/structure/B50987.png)
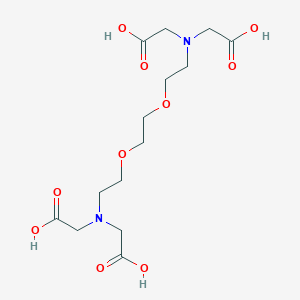
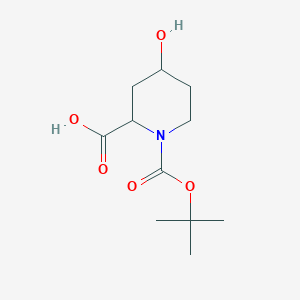
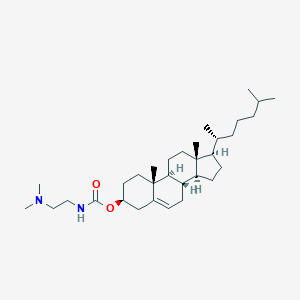



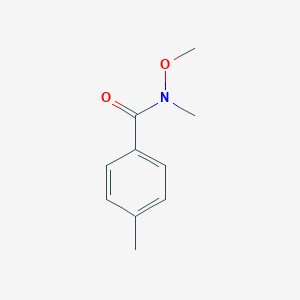
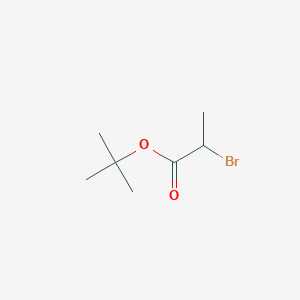
![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B51007.png)
